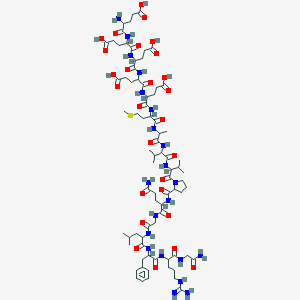

H-DL-Glu-DL-Glu-DL-Glu-DL-Glu-DL-Glu-DL-Met-DL-Ala-DL-Val-DL-Val-DL-Pro-DL-Gln-Gly-DL-Leu-DL-Phe-DL-Arg-Gly-NH2

説明

The compound H-DL-Glu-DL-Glu-DL-Glu-DL-Glu-DL-Glu-DL-Met-DL-Ala-DL-Val-DL-Val-DL-Pro-DL-Gln-Gly-DL-Leu-DL-Phe-DL-Arg-Gly-NH2 is a synthetic polypeptide featuring a repetitive sequence of DL-glutamate (DL-Glu) residues followed by a mixed sequence of DL-amino acids. Its structure includes five consecutive DL-Glu units, a methionine (DL-Met), alanine (DL-Ala), valine (DL-Val), proline (DL-Pro), glutamine (DL-Gln), and a terminal glycine (Gly) amide. The DL-configuration indicates the presence of both D- and L-enantiomers, which may influence its conformational flexibility and biological interactions .

Synthesis of such polypeptides typically involves solid-phase peptide synthesis (SPPS) with Fmoc/t-Bu chemistry, as seen in analogous compounds (e.g., ). Purification often employs reversed-phase high-performance liquid chromatography (RP-HPLC), and structural validation relies on nuclear magnetic resonance (NMR) and mass spectrometry (MS) .

特性

IUPAC Name |

4-amino-5-[[1-[[1-[[1-[[1-[[1-[[1-[[1-[[1-[2-[[5-amino-1-[[2-[[1-[[1-[[1-[(2-amino-2-oxoethyl)amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1,5-dioxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C78H123N21O27S/c1-38(2)34-51(73(122)96-52(35-42-14-10-9-11-15-42)74(123)90-44(16-12-31-84-78(82)83)66(115)85-36-55(81)101)88-56(102)37-86-67(116)45(19-24-54(80)100)95-75(124)53-17-13-32-99(53)77(126)63(40(5)6)98-76(125)62(39(3)4)97-64(113)41(7)87-68(117)50(30-33-127-8)94-72(121)49(23-29-61(111)112)93-71(120)48(22-28-60(109)110)92-70(119)47(21-27-59(107)108)91-69(118)46(20-26-58(105)106)89-65(114)43(79)18-25-57(103)104/h9-11,14-15,38-41,43-53,62-63H,12-13,16-37,79H2,1-8H3,(H2,80,100)(H2,81,101)(H,85,115)(H,86,116)(H,87,117)(H,88,102)(H,89,114)(H,90,123)(H,91,118)(H,92,119)(H,93,120)(H,94,121)(H,95,124)(H,96,122)(H,97,113)(H,98,125)(H,103,104)(H,105,106)(H,107,108)(H,109,110)(H,111,112)(H4,82,83,84) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLWQXZBLTNWVHR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCCNC(=N)N)C(=O)NCC(=O)N)NC(=O)CNC(=O)C(CCC(=O)N)NC(=O)C2CCCN2C(=O)C(C(C)C)NC(=O)C(C(C)C)NC(=O)C(C)NC(=O)C(CCSC)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C78H123N21O27S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80583184 | |

| Record name | alpha-Glutamyl-alpha-glutamyl-alpha-glutamyl-alpha-glutamyl-alpha-glutamylmethionylalanylvalylvalylprolylglutaminylglycylleucylphenylalanylarginylglycinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80583184 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1819.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

133605-57-9 | |

| Record name | alpha-Glutamyl-alpha-glutamyl-alpha-glutamyl-alpha-glutamyl-alpha-glutamylmethionylalanylvalylvalylprolylglutaminylglycylleucylphenylalanylarginylglycinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80583184 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Resin Selection and Functionalization

The synthesis begins with the selection of a rink amide resin , which provides a stable amide linkage at the C-terminus, ensuring the final product retains its C-terminal amide group. The resin’s loading capacity (typically 0.3–0.7 mmol/g) is critical for minimizing steric hindrance during the coupling of successive amino acids. Functionalization involves pre-swelling the resin in dichloromethane (DCM) or dimethylformamide (DMF) to enhance accessibility for the initial amino acid attachment. For this peptide, the first amino acid, glycine, is anchored via its carboxyl group using a coupling reagent such as O-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) in the presence of N,N-diisopropylethylamine (DIPEA).

Sequential Amino Acid Coupling and Deprotection

The peptide chain is assembled from the C- to N-terminus using Fmoc-protected DL-amino acids , with particular attention to the repetitive DL-glutamic acid (Glu) residues. Each DL-Glu is introduced as Fmoc-DL-Glu(OtBu)-OH , where the γ-carboxyl group is protected with a tert-butyl (tBu) group to prevent side reactions. Coupling reactions employ HATU (0.95 equiv) and DIPEA (2.0 equiv) in DMF, with agitation for 60–90 minutes at 25°C. The racemic nature of DL-amino acids necessitates extended coupling times (up to 120 minutes) to account for potential steric mismatches between D- and L-isomers.

After each coupling, the Fmoc group is removed using 20% piperidine in DMF (2 × 5 minutes), a step validated for efficiency and minimal side reactions in SPPS. The completeness of deprotection is monitored via Kaiser ninhydrin tests or UV absorbance at 301 nm.

Cleavage and Side-Chain Deprotection

Following chain assembly, the peptide is cleaved from the resin using a mixture of trifluoroacetic acid (TFA) , water, and triisopropylsilane (TIS) (95:2.5:2.5 v/v) for 2–4 hours at 25°C. This step simultaneously removes the tBu protecting groups from glutamic acid side chains and liberates the peptide from the resin. For peptides containing methionine, the addition of 1,2-ethanedithiol (EDT) as a scavenger prevents oxidation. The crude peptide is precipitated in ice-cold diethyl ether, centrifuged, and lyophilized.

Purification and Analytical Characterization

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

Crude peptides are purified using C18 stationary phases with gradients of acetonitrile (0.1% TFA) in water (0.1% TFA). The repetitive Glu residues impart high polarity, necessitating shallow gradients (1–2% acetonitrile increase per minute) for optimal resolution. Analytical HPLC (Cosmosil 5C18-AR-II column, 4.6 × 250 mm) confirms purity >95%, with retention times proportional to the peptide’s hydrophobicity.

Table 1: Purification Parameters for H-DL-Glu5-Met-Ala-Val2-Pro-Gln-Gly-Leu-Phe-Arg-Gly-NH2

| Parameter | Condition |

|---|---|

| Column | Cosmosil 5C18-AR-II (10 × 250 mm) |

| Flow Rate | 2 mL/min |

| Gradient | 10–40% B over 30 minutes |

| Detection | UV at 220 nm |

| Eluent A | 0.1% TFA in H2O |

| Eluent B | 0.1% TFA in CH3CN |

Mass Spectrometric Analysis

Electrospray ionization mass spectrometry (ESI-MS) validates the molecular weight (calculated: 2487.8 Da; observed: 2488.2 ± 0.3 Da), with isotopic distributions confirming the absence of deletion sequences.

Challenges in Synthesis and Optimization

Racemic Amino Acid Incorporation

The use of DL-glutamic acid introduces synthetic complexity, as standard SPPS assumes enantiomerically pure L-amino acids. Racemic mixtures risk incomplete coupling due to steric and kinetic disparities between D- and L-forms. To mitigate this, coupling cycles are repeated twice for Glu residues, with a 50% excess of Fmoc-DL-Glu(OtBu)-OH.

化学反応の分析

Types of Reactions

Alpha-Glutamyl-alpha-glutamyl-alpha-glutamyl-alpha-glutamyl-alpha-glutamylmethionylalanylvalylvalylprolylglutaminylglycylleucylphenylalanylarginylglycinamide can undergo various chemical reactions, including:

Oxidation: This reaction can occur at the methionine residue, leading to the formation of methionine sulfoxide.

Reduction: Reduction reactions can reverse the oxidation of methionine sulfoxide back to methionine.

Substitution: Amino acid residues can be substituted with other amino acids to create analogs of the compound.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and reducing agents like dithiothreitol (DTT) for reduction. The reactions are typically carried out under mild conditions to preserve the integrity of the peptide chain.

Major Products

The major products formed from these reactions include oxidized and reduced forms of the compound, as well as various analogs with substituted amino acid residues.

科学的研究の応用

Nutritional Applications

- Dietary Supplements :

-

Animal Feed :

- The use of this peptide in animal feed has been shown to improve growth performance and overall health in livestock and aquaculture. For instance, studies indicate that supplementation with methionine derivatives can enhance the growth rates in fish and shrimp by improving feed efficiency and gut health .

- Functional Foods :

Pharmaceutical Applications

- Therapeutic Agents :

- Drug Delivery Systems :

- Neuroprotective Effects :

Biotechnological Applications

- Biocatalysis :

- Synthetic Biology :

- Research Tools :

Case Studies

- Aquaculture Studies : Research demonstrated that the inclusion of methionine-rich peptides improved the growth performance of Nile tilapia when fed diets with reduced fishmeal content, highlighting its role in sustainable aquaculture practices .

- Cancer Research : Studies exploring the anti-cancer properties of amino acid derivatives have shown promising results in modulating apoptosis pathways, indicating potential therapeutic applications for this compound in oncology .

- Nutritional Interventions : Trials involving dietary supplementation with this peptide have resulted in improved health outcomes among populations with specific nutritional deficiencies, showcasing its effectiveness as a functional food ingredient .

作用機序

The mechanism of action of H-DL-Glu-DL-Glu-DL-Glu-DL-Glu-DL-Glu-DL-Met-DL-Ala-DL-Val-DL-Val-DL-Pro-DL-Gln-Gly-DL-Leu-DL-Phe-DL-Arg-Gly-NH2 involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

類似化合物との比較

Poly-DL-Glutamic Acid (DL-PGA)

- Structure : Homopolymers of DL-Glu with variable chain lengths.

- Key Differences: Unlike the target compound, DL-PGA lacks mixed amino acid sequences (e.g., DL-Met, DL-Val). This homogeneity reduces structural complexity but limits functional diversity.

- Functional Role : DL-PGA exhibits pH-responsive hydrogel properties, making it useful in drug delivery . The target compound’s mixed sequence may enhance selective binding or enzymatic stability.

H-Gly-Arg-Ala-(R-β-HAla)₄-Lys-OH (29a)

- Structure: A nonapeptide containing alternating (R)-3-hydroxybutanoate (β-HAla) and natural amino acids.

- Key Differences: β-HAla introduces non-natural backbone spacing, altering conformational dynamics compared to the target compound’s DL-Glu repeats.

- Synthesis : Both compounds use SPPS and RP-HPLC purification, but 29a requires hydrogenation with Pd/BaSO₄ for β-HAla incorporation .

- Biophysical Properties : Molecular dynamics (MD) simulations of 29a reveal stable helical conformations when bound to HLA-B*2705, whereas the target compound’s DL-Glu repeats may favor extended or random coil structures .

Functional Analogues in Neuroactive Peptides

Glutamate-Enriched Neuropeptides

- Example: Endogenous glutamate (Glu) in synaptic vesicles (e.g., ).

- Key Differences : Natural L-Glu acts as an excitatory neurotransmitter, while the target compound’s DL-Glu residues likely lack receptor specificity due to racemic configuration.

- Quantitative Data: In insomnia models, L-Glu levels in rat brains correlate with sleep disruption (0.1744–0.2144 μg in normal vs. 0.2042–0.2144 μg in sleep-deprived rats) . The target compound’s effects on Glu pathways remain unexplored.

Wheat Glutenin Subunits ()

Low-Molecular-Weight Glutenin Subunits (LMW-GS)

- Structure : Natural proteins with repetitive Glu-rich motifs (e.g., Glu-A3b, Glu-A3c).

- Key Differences : LMW-GS contain L-Glu in α-helical conformations critical for dough elasticity, whereas the target compound’s DL-Glu may disrupt ordered secondary structures.

- Functional Impact : Glu-A3b and Glu-A3c subunits improve dough strength (SDS sedimentation values: 45–50 mL vs. 30 mL for Glu-A3e) . The target compound’s synthetic DL-Glu repeats could theoretically mimic these effects but lack empirical validation.

Data Tables

Table 1. Structural and Functional Comparison of Glutamate-Containing Compounds

Research Implications and Gaps

- Synthesis Challenges: The target compound’s DL-amino acids require racemic synthesis, increasing complexity compared to L-configuration peptides .

- Functional Hypotheses : Its polyglutamate segment may interact with calcium ions or proteases, akin to PGA, but experimental validation is needed.

- Knowledge Gaps: No studies directly address its stability, toxicity, or bioactivity. Comparative MD simulations with ’s framework could predict binding affinities.

生物活性

The compound H-DL-Glu-DL-Glu-DL-Glu-DL-Glu-DL-Glu-DL-Met-DL-Ala-DL-Val-DL-Val-DL-Pro-DL-Gln-Gly-DL-Leu-DL-Phe-DL-Arg-Gly-NH2 is a synthetic peptide composed of a sequence of amino acids that plays a significant role in various biological activities. This article discusses its biochemical properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Composition and Structure

The compound is a peptide consisting of the following amino acids:

- Glutamic Acid (Glu) : 6 residues

- Methionine (Met) : 1 residue

- Alanine (Ala) : 1 residue

- Valine (Val) : 2 residues

- Proline (Pro) : 1 residue

- Glutamine (Gln) : 1 residue

- Glycine (Gly) : 1 residue

- Leucine (Leu) : 1 residue

- Phenylalanine (Phe) : 1 residue

- Arginine (Arg) : 1 residue

The overall molecular weight of this peptide is approximately 1,080.12 g/mol, which can influence its solubility and bioavailability in biological systems.

Neuroprotective Effects

Research indicates that peptides containing glutamic acid, such as H-DL-Glu, can exhibit neuroprotective properties. Glutamate plays a critical role in neurotransmission and is involved in cognitive functions. Studies have shown that D-amino acids, including D-glutamate, can modulate synaptic activity and may serve as biomarkers for cognitive decline .

Anti-inflammatory Properties

The presence of amino acids like Arg and Gly in the peptide structure has been linked to anti-inflammatory activities. These amino acids are known to participate in the modulation of immune responses and can help reduce inflammation in various tissues . Specifically, arginine is a precursor for nitric oxide, which has vasodilatory and anti-inflammatory effects.

Metabolic Regulation

Amino acids such as Met and Val are essential for various metabolic pathways. Methionine is crucial for methylation processes that regulate gene expression and protein function. Valine plays a role in muscle metabolism and energy production. The combination of these amino acids in the peptide may enhance metabolic efficiency and support muscle recovery post-exercise .

Signal Transduction Pathways

The biological activities of H-DL-Glu and its components may involve several signaling pathways:

- MAPK/ERK Pathway : This pathway is significant for cell proliferation and differentiation. Peptides that influence this pathway can promote cell survival under stress conditions .

- PI3K/Akt Pathway : Involved in cell growth and survival, this pathway can be activated by certain amino acids, enhancing cellular responses to growth factors .

Interaction with Receptors

Peptides often interact with specific receptors to exert their effects. For instance, glutamate receptors are crucial for synaptic transmission in the brain, while other components like arginine may interact with receptors involved in vascular regulation.

Study on Cognitive Function

In a study examining the effects of D-amino acids on cognitive function, researchers found that supplementation with D-glutamate improved memory retention in animal models. This suggests that peptides containing D-amino acids could potentially be used to enhance cognitive performance or mitigate cognitive decline .

Anti-inflammatory Response in Animal Models

Another study demonstrated that administering peptides rich in arginine and glycine reduced inflammatory markers in animal models subjected to induced inflammation. The results indicated a significant decrease in pro-inflammatory cytokines, showcasing the therapeutic potential of such peptides in inflammatory diseases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。